2,3,4-Trimethyl-1-pentanol
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Overview
Description
2,3,4-Trimethyl-1-pentanol is an organic compound with the molecular formula C8H18O and a molecular weight of 130.2279 g/mol It is a primary alcohol characterized by the presence of three methyl groups attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethyl-1-pentanol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 3,3,4-trimethyl-2-pentanol under conditions of 280–290°C and 100–120 atm . This process yields a mixture of 2,3,3- and 2,3,4-trimethylpentanes, with the latter predominating due to isomerization.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often produced through catalytic processes involving hydrogenation and isomerization reactions.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethyl-1-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2,3,4-Trimethyl-1-pentanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-1-pentanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause the formation of hyaline droplets in the kidneys of male rats, which is characteristic of α2μ-globulin-dependent nephrotoxicity . This nephrotoxicity is species-specific and sex-specific, primarily affecting male rats.
Comparison with Similar Compounds
- 2,2,4-Trimethylpentane
- 2,3,3-Trimethylpentane
- 2,2,3-Trimethylpentane
Comparison: 2,3,4-Trimethyl-1-pentanol is unique due to its specific structural arrangement of methyl groups on the pentanol backbone. This structural uniqueness contributes to its distinct chemical and physical properties compared to other trimethylpentane isomers .
Properties
CAS No. |
6570-88-3 |
---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2,3,4-trimethylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-6(2)8(4)7(3)5-9/h6-9H,5H2,1-4H3 |
InChI Key |
PAZDSSMTPLLLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)CO |
Origin of Product |
United States |
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